
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine is a compound that features a pyrrolidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves the construction of the pyrrolidine and triazole rings followed by their conjugation. One common synthetic route includes the use of azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors . Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings, potentially altering the compound’s biological activity.
Scientific Research Applications
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Pyrrolidin-2-one and pyrrolidin-2,5-diones: These compounds are also used in medicinal chemistry for their biological activities
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2 |
InChI Key |
ARBSJMGNSNABCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



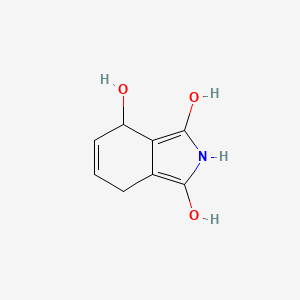

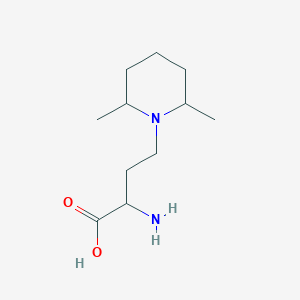
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)


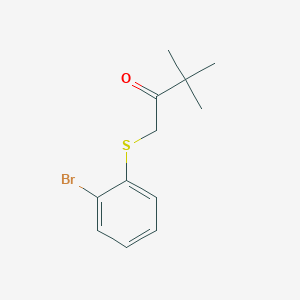
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
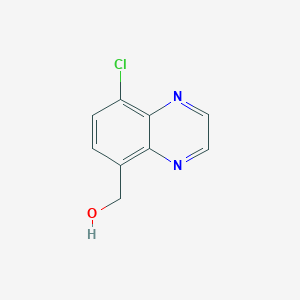
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
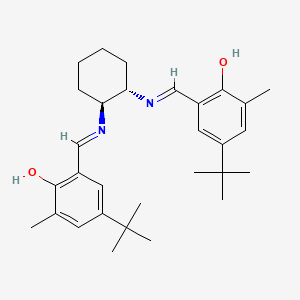
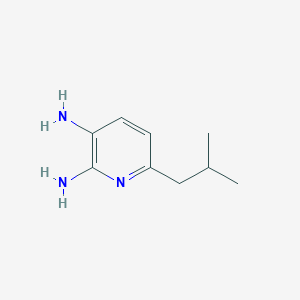
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
